molecular formula C25H20F3NO4S B11185248 (2E)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11185248
M. Wt: 487.5 g/mol
InChI Key: JXWKAEUMXULYPL-DHZHZOJOSA-N
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Description

The compound (2E)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities. This particular compound is characterized by the presence of a trifluoromethyl group, a phenothiazine core, and a trimethoxyphenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Trimethoxyphenyl Group: The final step involves the coupling of the phenothiazine derivative with a trimethoxyphenyl group through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenothiazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, phenothiazine derivatives are studied for their potential therapeutic effects. This compound, with its trifluoromethyl and trimethoxyphenyl groups, may exhibit enhanced pharmacological properties, including potential antipsychotic and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and dyes, due to its stable aromatic structure and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood but is believed to involve interactions with various molecular targets. The phenothiazine core can interact with dopamine receptors, contributing to its antipsychotic effects. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the trimethoxyphenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistaminic properties.

    Trifluoperazine: A phenothiazine derivative with antipsychotic effects.

Uniqueness

Compared to these similar compounds, (2E)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the trifluoromethyl and trimethoxyphenyl groups. These groups can significantly alter its pharmacological profile, potentially offering improved efficacy and reduced side effects.

Properties

Molecular Formula

C25H20F3NO4S

Molecular Weight

487.5 g/mol

IUPAC Name

(E)-1-[2-(trifluoromethyl)phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H20F3NO4S/c1-31-19-12-15(13-20(32-2)24(19)33-3)8-11-23(30)29-17-6-4-5-7-21(17)34-22-10-9-16(14-18(22)29)25(26,27)28/h4-14H,1-3H3/b11-8+

InChI Key

JXWKAEUMXULYPL-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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